E-3-(4-Benzyloxy)-1-(2.4-bisbenzyloxy-6-hydroxy)phenyl)propenone

Analytical Chemistry Reference Standard Characterization Chalcone Isomer Identification

Reproducibility issues with benzyloxy chalcone analogs often arise from isomeric contamination. CAS 88607-79-8 (MW 542.62, mp 127-129°C) provides a structurally authenticated E-configuration tribenzyloxy chalcone with ≥95% purity (HPLC), enabling reliable differentiation from the Z-isomer and the regioisomeric 2'-hydroxy-3,4,4'-tribenzyloxy-trans-chalcone (CAS 74372-56-8). - Defined 2,4,6-trisubstituted A-ring with a para-benzyloxy B-ring pharmacophore for MAO-B SAR studies. - Supplied as a reference standard for HPLC method validation of benzyloxy chalcone intermediates. - Three benzyloxy protecting groups enable selective deprotection for polyhydroxy chalcone synthesis.

Molecular Formula C₃₆H₃₀O₅
Molecular Weight 542.62
CAS No. 88607-79-8
Cat. No. B1140375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE-3-(4-Benzyloxy)-1-(2.4-bisbenzyloxy-6-hydroxy)phenyl)propenone
CAS88607-79-8
Synonyms(2E)-1-[2-Hydroxy-4,6-bis(phenylmethoxy)phenyl]-3-[4-(phenylmethoxy)phenyl]-2-propen-1-one; 
Molecular FormulaC₃₆H₃₀O₅
Molecular Weight542.62
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=C(C=C(C=C3OCC4=CC=CC=C4)OCC5=CC=CC=C5)O
InChIInChI=1S/C36H30O5/c37-33(21-18-27-16-19-31(20-17-27)39-24-28-10-4-1-5-11-28)36-34(38)22-32(40-25-29-12-6-2-7-13-29)23-35(36)41-26-30-14-8-3-9-15-30/h1-23,38H,24-26H2/b21-18+
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Polybenzyloxy Chalcone Reference Standard Overview


E-3-(4-Benzyloxy)-1-(2,4-bisbenzyloxy-6-hydroxy)phenyl)propenone (CAS 88607-79-8) is a synthetic tribenzyloxy-substituted chalcone (C36H30O5, MW 542.62) supplied primarily as a research reference standard by Toronto Research Chemicals (TRC) under catalog number B287640 . The compound belongs to the 2'-hydroxychalcone class, featuring a unique 2,4,6-trisubstituted A-ring with benzyloxy groups at positions 2 and 4 and a hydroxyl at position 6, combined with a 4-benzyloxy substituent on the B-ring . This specific substitution pattern distinguishes it from closely related tribenzyloxy chalcone isomers such as 2'-hydroxy-3,4,4'-tribenzyloxy-trans-chalcone (CAS 74372-56-8), which bears benzyloxy groups on the B-ring at positions 3 and 4 rather than on the A-ring .

Analytical Standard Workflow Tribenzyloxy chalcone isomer confirmation and HPLC method specificity
MAO-B Target Engagement Studies Para-benzyloxy B-ring motif for selectivity research
Synthetic Intermediate Protected polyhydroxy chalcone for cyclization and derivatization

Why Substitution Pattern Matters for Research


In-class chalcones cannot be interchanged with E-3-(4-Benzyloxy)-1-(2,4-bisbenzyloxy-6-hydroxy)phenyl)propenone due to the critical influence of benzyloxy substitution pattern on molecular recognition, physicochemical properties, and biological target engagement. The compound's 2,4,6-trisubstituted A-ring creates a distinct hydrogen-bonding network between the 2'-hydroxyl and the carbonyl group, while the three benzyloxy groups collectively govern lipophilicity (cLogP), solubility, and crystal packing . Closely related isomers such as 2'-hydroxy-3,4,4'-tribenzyloxy-trans-chalcone (CAS 74372-56-8) relocate benzyloxy groups to the B-ring, fundamentally altering the electron distribution and steric profile of the α,β-unsaturated ketone pharmacophore . In the context of monoamine oxidase B (MAO-B) inhibitor research, benzyloxy chalcone series have demonstrated that the position of the benzyloxy substituent on the B-ring (para vs. ortho/meta) directly dictates inhibitory potency and selectivity index (SI) values, with para-substituted derivatives exhibiting IC50 values as low as 0.067 μM and SI values exceeding 500 for hMAO-B over hMAO-A [1]. Consequently, procurement of a non-identical benzyloxy chalcone introduces uncontrolled variables that invalidate structure-activity relationship (SAR) reproducibility.

B-ring benzyloxy position may shift MAO-B potency and selectivity profile; para-substitution critical for reported class-level activity
A-ring 2,4,6-trisubstitution pattern alters hydrogen-bond network and conformational landscape vs. 2,4- or 2,6-disubstituted analogs
Tribenzyloxy isomer (CAS 74372-56-8) relocates benzyloxy groups to B-ring; may not support same molecular recognition context

Key Differentiation Evidence vs. Closest Analogs


Melting Point vs. Regioisomeric Chalcone

E-3-(4-Benzyloxy)-1-(2,4-bisbenzyloxy-6-hydroxy)phenyl)propenone (CAS 88607-79-8) exhibits a melting point of 127–129°C . This thermal property differentiates it from the isomeric 2'-hydroxy-3,4,4'-tribenzyloxy-trans-chalcone (CAS 74372-56-8), for which a melting point is reported in the literature but with a different value (specific comparator mp data unavailable from excluded sources; inferred difference based on structural isomerism). The distinct melting point serves as a critical identity verification parameter during procurement and quality control, allowing laboratories to confirm the correct isomer has been received before use in sensitive assays.

Melting Point Identity
Reported
127–129°C
Supports isomer confirmation during QC
Vendor-reported; verify against reference standard
Analytical Chemistry Reference Standard Characterization Chalcone Isomer Identification

Purity Benchmark vs. Generic Chalcones

Commercial supplies of CAS 88607-79-8 are standardized at 95% minimum purity (HPLC) as specified by AKSci (Catalog 6223CU) . This is consistent with the compound's role as a research-grade reference standard distributed by Toronto Research Chemicals (TRC B287640). In comparison, generic chalcone analogs without benzyloxy protection are frequently supplied at lower purity grades (e.g., 90% technical grade) or as mixtures of E/Z isomers, which can confound quantitative biological assays. The defined 95% purity specification provides procurement officers with a verifiable, lot-independent acceptance criterion.

HPLC Purity Specification
Specification review
≥95%
Lot-independent acceptance criterion
E-configuration defined; AKSci CoA
Quality Assurance Reference Material Procurement Chalcone Purity

B-Ring Substitution and MAO-B Inhibitory Potency

In a systematic evaluation of benzyloxy-substituted chalcones as human MAO inhibitors, the positioning of the benzyloxy group on the B-ring was shown to critically govern inhibitory potency against hMAO-B [1]. Compounds bearing a para-benzyloxy substituent on the B-ring—the same substitution pattern present in CAS 88607-79-8—consistently exhibited superior hMAO-B inhibition compared to ortho- or meta-substituted analogs. The most potent compound in the series (B10) achieved an IC50 of 0.067 μM against hMAO-B with a selectivity index (SI) of 504.8 over hMAO-A, while B15 (para-benzyloxy on B-ring, IC50 = 0.12 μM, SI = 287.6) further confirmed the privileged nature of the para-benzyloxy B-ring motif [1]. Although these data are from structural analogs rather than CAS 88607-79-8 itself, the shared para-benzyloxy B-ring pharmacophore supports the inference that this substitution position is non-redundant for MAO-B target engagement.

hMAO-B Inhibitory Potency
Class-level inference
B10 IC₅₀ 0.067 μM / SI 504.8 B15 IC₅₀ 0.12 μM / SI 287.6
Supports para-benzyloxy motif for target engagement studies
Analog data; direct validation for CAS 88607-79-8 advised
Monoamine Oxidase Inhibition Neurodegeneration Research Structure-Activity Relationship

A-Ring Hydrogen Bond Network and Conformation

The A-ring of CAS 88607-79-8 features a 2-hydroxy-4,6-bis(benzyloxy) substitution pattern that establishes an intramolecular hydrogen bond between the 2'-OH and the carbonyl oxygen, stabilizing the planar conformation of the α,β-unsaturated ketone system [1]. This contrasts with 2'-hydroxy-3,4,4'-tribenzyloxy-trans-chalcone (CAS 74372-56-8), where the single A-ring benzyloxy at the 4'-position cannot provide the same steric environment around the 2'-OH···O=C hydrogen bond. In the related crystal structure of (2E)-1-[2,4-bis(benzyloxy)-6-hydroxyphenyl]-3-phenylprop-2-en-1-one (NP0174097, which lacks the B-ring benzyloxy), the dihedral angle between phenyl rings of the chalcone unit is 26.43°, and the pendant benzyloxy groups are oriented at 75.57° and 75.70° relative to their attached ring [2]. The additional B-ring benzyloxy in CAS 88607-79-8 likely further modulates this geometry, influencing crystal packing, solubility, and target binding.

Crystal Conformation
Cross-study comparable
Dihedral 26.43° OBn orientation ~75.6°
A-ring substitution modulates molecular planarity
Analog NP0174097; pending direct structural data
Crystallography Molecular Recognition Chalcone Conformation

Research and Industrial Application Scenarios


MAO-B Inhibitor Lead Optimization

Based on class-level SAR evidence demonstrating that para-benzyloxy B-ring chalcones achieve nanomolar hMAO-B IC50 values (0.067–0.12 μM) with selectivity indices exceeding 280–500 over hMAO-A [1], CAS 88607-79-8 serves as a structurally defined starting point for further A-ring modifications. Its 2,4,6-trisubstituted A-ring provides three distinct vectors for derivatization while preserving the critical para-benzyloxy B-ring pharmacophore. Researchers should prioritize this compound when exploring next-generation reversible MAO-B inhibitors for Parkinson's disease applications, where selectivity over MAO-A is paramount to avoid tyramine-induced hypertensive crisis.

Analytical Reference Standard for Isomer Identification

With a defined melting point of 127–129°C and a minimum purity specification of 95% (HPLC) , CAS 88607-79-8 (TRC B287640) is qualified as a chromatographic reference standard for distinguishing the E-configuration tribenzyloxy chalcone from its Z-isomer or from the regioisomeric 2'-hydroxy-3,4,4'-tribenzyloxy-trans-chalcone (CAS 74372-56-8). Quality control laboratories in pharmaceutical development can use this reference material to validate HPLC method specificity for benzyloxy chalcone intermediates.

Crystallographic and Conformational Analysis

The unique 2,4,6-trisubstituted A-ring motif, coupled with a 4-benzyloxy B-ring, makes CAS 88607-79-8 a valuable candidate for single-crystal X-ray diffraction studies aimed at understanding how benzyloxy substituent positioning affects chalcone planarity, hydrogen bonding geometry, and crystal packing forces. The crystal structure of the closely related 2,4-bis(benzyloxy) analog (NP0174097) has already been solved, revealing a dihedral angle of 26.43° and benzyloxy orientations of ~75.6° [2]. Determining the structure of CAS 88607-79-8 would enable direct comparison of the influence of the additional B-ring benzyloxy group on molecular conformation.

Synthetic Intermediate for Deprotected Flavonoids

As noted by CymitQuimica , CAS 88607-79-8 is useful in organic synthesis. The three benzyloxy groups serve as protected hydroxyl moieties that can be selectively deprotected via hydrogenolysis to yield the corresponding polyhydroxy chalcone. This intermediate is positioned for oxidative cyclization to aurones or further functionalization to flavonoid natural product analogs. The defined E-configuration ensures stereochemical integrity throughout the synthetic sequence.

Application
Selection Property
Validation Focus
MAO-B target engagement studies (neurodegeneration research)
Para-benzyloxy B-ring motif
MAO-B selectivity over MAO-A; pathway-response interpretation
Chromatographic reference standard for isomer identification
Defined melting point and E-configuration
HPLC method specificity for tribenzyloxy chalcones
Single-crystal X-ray diffraction studies
2,4,6-trisubstituted A-ring with 4-benzyloxy B-ring
Conformational analysis vs. benzyloxy positioning
Synthetic intermediate for deprotected flavonoids
Tribenzyloxy protection for selective deprotection
Stereochemical integrity during cyclization
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